Thiazolo[4,5-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-5-6(7-3-1)8-4-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAWTPDTGRXPDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601990 | |
| Record name | [1,3]Thiazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-98-3 | |
| Record name | Thiazolo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,3]Thiazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Thiazolo 4,5 B Pyridine Derivatives
Pyridine (B92270) Annulation Strategies to the Thiazole (B1198619) Ring
Constructing the pyridine ring onto a pre-existing thiazole core is a common and effective strategy for synthesizing thiazolo[4,5-b]pyridines. This approach allows for the introduction of diverse substituents onto the pyridine moiety, enabling the creation of extensive chemical libraries for drug discovery.
Cyclization Reactions of Thiazole and Pyridine Derivatives
The use of microwave irradiation has been shown to be significantly effective in promoting the Friedländer cyclization, often leading to higher yields and shorter reaction times compared to conventional heating. acs.orgthieme-connect.com
Table 1: Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives via Friedländer Reaction thieme-connect.com
| Thiazole Resin Reactant | Ketone | Amine | Overall Yield (%) |
| Resin-bound thiazole (R¹=Ph) | 3-Pentanone | n-PrNH₂ | 13-50 |
| Resin-bound thiazole (R¹=Ph) | Cyclopentanone | CyCH₂NH₂ | 13-50 |
| Resin-bound thiazole (R¹=Ph) | Cyclohexanone | BnNH₂ | 13-50 |
| Resin-bound thiazole (R¹=Ph) | Cycloheptanone | 4-MeOC₆H₄CH₂NH₂ | 13-50 |
| Resin-bound thiazole (R¹=Ph) | Cyclohexan-1,3-dione | Et₂NH | 13-50 |
| Resin-bound thiazole (R¹=4-MeOC₆H₄) | 3-Pentanone | Pyrrolidine | 13-50 |
| Resin-bound thiazole (R¹=4-MeOC₆H₄) | Cyclopentanone | Piperidine (B6355638) | 13-50 |
| Resin-bound thiazole (R¹=4-O₂NC₆H₄) | Cyclohexanone | Morpholine | 13-50 |
One-Pot Multicomponent Reaction Approaches
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like thiazolo[4,5-b]pyridines from simple starting materials in a single synthetic operation.
An environmentally friendly and highly efficient one-pot method has been developed for the synthesis of 5-amino-7-(het)aryl-3-(benzothiazol-2-yl)-2-phenyl-2,3-dihydrothis compound-6-carbonitriles. This reaction proceeds through a Knoevenagel condensation of a thiazolidinone with aldehydes, followed by a Michael conjugate addition. dmed.org.ua
Another MCR approach involves the reaction between 2-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)thiazol-4(5H)-one, malononitrile (B47326), and various aldehydes (such as furfural (B47365) or salicylic (B10762653) aldehyde) in 1,4-dioxane. This method affords the corresponding 7-substituted 5-amino-2-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4,7-dihydrothis compound-6-carbonitriles. dmed.org.ua
Furthermore, a one-pot Michael addition and cyclo-elimination cascade has been utilized to produce thiazolo[4,5-b]pyridines. This process begins with a Knoevenagel reaction of 3-benzyl-4-thiazolidine-2-thione with aromatic aldehydes, forming an α,β-unsaturated ketone intermediate. This intermediate then acts as a Michael acceptor for a carbanion generated from malononitrile or ethyl cyanoacetate. The resulting Michael adduct undergoes intramolecular cyclization and elimination to yield the final product. dmed.org.ua
Table 2: One-Pot Multicomponent Synthesis of Dihydrothis compound Derivatives dmed.org.ua
| Thiazole Reactant | Aldehyde | Active Methylene (B1212753) Compound | Product |
| 2-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)thiazol-4(5H)-one | Furfural | Malononitrile | 5-amino-2-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-7-(furan-2-yl)-4,7-dihydrothis compound-6-carbonitrile |
| 2-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)thiazol-4(5H)-one | Salicylic aldehyde | Malononitrile | 5-amino-2-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-7-(2-hydroxyphenyl)-4,7-dihydrothis compound-6-carbonitrile |
| 3-benzyl-4-thiazolidine-2-thione | Aromatic aldehydes | Malononitrile | 5-amino-3-benzyl-7-aryl-2-thioxo-2,3,4,7-tetrahydrothis compound-6-carbonitrile |
| 3-benzyl-4-thiazolidine-2-thione | Aromatic aldehydes | Ethyl cyanoacetate | Ethyl 5-amino-3-benzyl-7-aryl-2-thioxo-2,3,4,7-tetrahydrothis compound-6-carboxylate |
[3+3]-Cyclocondensation Reactions
The [3+3]-cyclocondensation strategy provides a direct route to the this compound core by combining a three-atom component with another three-atom fragment. A series of novel 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridine-2-ones have been synthesized through the interaction of 3-aryl-4-iminothiazolidine-2-ones with ethyl acetoacetate (B1235776). nuph.edu.ua In this reaction, the 4-iminothiazolidin-2-one acts as a N,C-binucleophile, reacting with the dielectrophilic ethyl acetoacetate to form the fused pyridine ring. researchgate.net
This methodology has been utilized to produce a range of derivatives, and the resulting 3-phenyl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one can be further modified, for instance, through acylation at the 5-hydroxy position. nuph.edu.ua
Table 3: [3+3]-Cyclocondensation for the Synthesis of Thiazolo[4,5-b]pyridin-2-ones nuph.edu.ua
| 3-Aryl-4-iminothiazolidine-2-one | Reagent | Product |
| 3-Phenyl-4-iminothiazolidine-2-one | Ethyl acetoacetate | 3-Phenyl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one |
| 3-(4-Chlorophenyl)-4-iminothiazolidine-2-one | Ethyl acetoacetate | 3-(4-Chlorophenyl)-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one |
| 3-(4-Methylphenyl)-4-iminothiazolidine-2-one | Ethyl acetoacetate | 3-(4-Methylphenyl)-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one |
| 3-(4-Methoxyphenyl)-4-iminothiazolidine-2-one | Ethyl acetoacetate | 3-(4-Methoxyphenyl)-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one |
Thiazole Ring Annulation Strategies to the Pyridine Core
An alternative and equally important synthetic approach involves the construction of the thiazole ring onto a pre-functionalized pyridine scaffold. This strategy is particularly useful when the desired substitution pattern on the pyridine ring is more readily accessible.
Cyclization from Functionalized Pyridine Derivatives
A convenient method for the synthesis of thiazolo[4,5-b]pyridines starts from 2-aminopyridine-3-thiol (B8597). This functionalized pyridine derivative can be reacted with various electrophilic partners to construct the fused thiazole ring. For instance, stirring 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in absolute ethanol (B145695) at room temperature in the presence of zinc oxide nanoparticles affords the corresponding this compound derivative. dmed.org.ua
Another two-stage method involves the initial reaction of 2-chloro-3,5-dinitropyridine (B146277) with 3-methyl-1,2,4-triazole-5-thiol to form an intermediate sulfide (B99878). Subsequent heating of this intermediate with a base such as sodium carbonate or triethylamine (B128534) leads to the formation of a fused this compound system. dmed.org.ua
Table 4: Synthesis of Thiazolo[4,5-b]pyridines from Functionalized Pyridines dmed.org.ua
| Pyridine Derivative | Reagent(s) | Conditions | Product |
| 2-Aminopyridine-3-thiol | 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde | ZnO nanoparticles, Absolute ethanol, RT | 2-(4-((E)-3-(5-bromopyrimidin-2-yl)acryloyl)phenyl)this compound |
| 2-Chloro-3,5-dinitropyridine | 1. 3-Methyl-1,2,4-triazole-5-thiol, Na₂CO₃ 2. Na₂CO₃ or Et₃N, Heat | Two-stage | 2-Methyl-7-nitro researchgate.netacs.orgresearchgate.nettriazolo[5',1':2,3]this compound |
Copper-Catalyzed Cascade Three-Component Reactions
Copper-catalyzed multicomponent reactions have emerged as powerful tools for the synthesis of heterocyclic compounds. A heterogeneous copper-catalyzed cascade three-component reaction has been applied for the generation of 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua This reaction utilizes 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines. The transformation is achieved in DMF at 110°C in the presence of a 3-(2-aminoethylamino)propylfunctionalized MCM-41-immobilized copper(I) complex as the catalyst and potassium carbonate as the base. dmed.org.ua This method provides a direct and efficient route to introduce a variety of substituents at the 2-position of the this compound core.
Table 5: Copper-Catalyzed Three-Component Synthesis of 2-Substituted Thiazolo[4,5-b]pyridines dmed.org.ua
| Pyridine Reactant | Amine | Catalyst | Product |
| 3-Iodopyridin-2-amine | Morpholine | MCM-41-2N-CuCl | 2-Morpholinothis compound |
| 3-Iodopyridin-2-amine | Piperidine | MCM-41-2N-CuCl | 2-(Piperidin-1-yl)this compound |
| 3-Iodopyridin-2-amine | Diethylamine | MCM-41-2N-CuCl | N,N-Diethylthiazolo[4,5-b]pyridin-2-amine |
Two-Stage Synthetic Methods and Microwave-Assisted Synthesis
The synthesis of the this compound core can be effectively achieved through multi-step sequences and enhanced by modern techniques such as microwave irradiation.
A notable two-stage method for crafting fused thiazolo[4,5-b]pyridines begins with the reaction of a substituted pyridine with a thiol-containing heterocycle. For instance, the synthesis of 2-methyl-7-nitro researchgate.netacs.orgdmed.org.uatriazolo[5',1':2,3]this compound (28) is accomplished in a two-step process. The initial step involves the interaction of 2-chloro-3,5-dinitropyridine (25) with 3-methyl-1,2,4-triazole-5-thiol (26) in the presence of sodium carbonate, leading to the formation of the intermediate 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-3,5-dinitropyridine (27). Subsequent heating of this intermediate with a base such as sodium carbonate or triethylamine induces cyclization to yield the final fused this compound product (28) dmed.org.ua.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and its application in the synthesis of this compound derivatives has proven to be highly effective. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. An efficient microwave-assisted synthesis of this compound-2-carbonitriles (30) has been reported. This method involves heating a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine (29) with copper iodide in dry pyridine under microwave irradiation (400 W) at 115°C for 30 minutes dmed.org.ua. The use of microwave irradiation significantly enhances the efficiency of the Friedländer reaction in solid-phase synthesis, a key step in constructing the pyridine ring of the this compound system researchgate.netacs.orgnih.gov.
| Entry | Reactant | Conditions | Product | Yield (%) | Ref. |
| 1 | 2-chloro-3,5-dinitropyridine and 3-methyl-1,2,4-triazole-5-thiol | 1. Na2CO3; 2. Heat with Na2CO3 or Et3N | 2-methyl-7-nitro researchgate.netacs.orgdmed.org.uatriazolo[5',1':2,3]this compound | Not Specified | dmed.org.ua |
| 2 | 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine | CuI, pyridine, Microwave (400 W), 115°C, 30 min | This compound-2-carbonitrile | Not Specified | dmed.org.ua |
Solid-Phase Synthetic Strategies
Solid-phase synthesis offers a streamlined approach for the preparation of libraries of this compound derivatives, facilitating high-throughput screening for drug discovery.
Thorpe-Ziegler Type Cyclization and Friedländer Protocol Integration
A robust solid-phase synthetic route to 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines has been developed, which ingeniously combines a Thorpe-Ziegler type cyclization with the Friedländer annulation. The synthesis commences with a solid-supported cyanocarbonimidodithioate. A Thorpe-Ziegler type cyclization of this resin with α-halo ketones furnishes a thiazole resin. This is followed by the construction of the pyridine ring via the Friedländer protocol, which involves the condensation of the resin-bound thiazole with a ketone under microwave irradiation conditions researchgate.netacs.orgnih.govresearchgate.net. This sequence allows for the introduction of diversity at multiple positions of the this compound scaffold researchgate.netacs.orgnih.gov.
Traceless Solid-Phase Synthesis
A key feature of the solid-phase strategies for this compound synthesis is the utilization of a traceless linker. This approach ensures that after the final synthetic step and cleavage from the solid support, no part of the linker remains on the target molecule. In the described solid-phase synthesis, the sulfide linkage to the resin serves as a traceless linker. After the construction of the this compound core on the resin, the sulfide is oxidized to a sulfone. This activates the carbon for nucleophilic substitution, and the subsequent displacement of the sulfone group by an amine cleaves the molecule from the resin, yielding the final product without any residual linker atoms researchgate.netacs.orgnih.gov. This method is highly efficient for generating libraries of 2,5,6,7-tetrasubstituted this compound derivatives researchgate.netacs.orgnih.gov.
Advanced Functionalization and Post-Synthetic Modification
The this compound scaffold can be further elaborated through various functionalization and post-synthetic modification reactions to access a wider range of derivatives.
Alkylation and Acylation Reactions
Alkylation and acylation reactions are fundamental transformations for introducing diverse substituents onto the this compound nucleus. For example, the N3 position of 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one is readily alkylated. The reaction of its potassium salt with various chloroacetamides in ethanol leads to the corresponding N3-substituted derivatives biointerfaceresearch.com.
Acylation reactions have also been successfully employed to modify the this compound core. The hydroxyl group at position 5 of 3-phenyl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one can be acylated to introduce various ester functionalities nuph.edu.ua.
| Reaction Type | Substrate | Reagent | Product | Ref. |
| Alkylation | 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one | Chloroacetamides | N3-substituted 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-ones | biointerfaceresearch.com |
| Acylation | 3-phenyl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one | Acylating agents | 5-Acyloxy-3-phenyl-7-methyl-3H-thiazolo[4,5-b]pyridin-2-ones | nuph.edu.ua |
Nucleophilic Substitution Reactions (e.g., Ethoxy Group Replacement)
Nucleophilic substitution reactions are pivotal for introducing a variety of functional groups onto the this compound ring system. A prominent example is the nucleophilic desulfonative substitution employed in the traceless solid-phase synthesis. After the resin-bound sulfide is oxidized to a sulfone, the sulfone group is readily displaced by various amines. This nucleophilic substitution reaction serves a dual purpose: it introduces a key diversity element at the 2-position of the this compound core and facilitates the cleavage of the final product from the solid support researchgate.netacs.orgnih.govresearchgate.net. This strategy has been successfully utilized to generate libraries of this compound derivatives with diverse amine substituents at the C2 position researchgate.netacs.orgnih.gov. While the specific example of ethoxy group replacement was not detailed in the provided context, the principle of nucleophilic substitution is well-established for this heterocyclic system.
Knoevenagel Condensation for Olefin Formation and Functionalization
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that is instrumental in the synthesis of various heterocyclic compounds, including derivatives of this compound. This reaction typically involves the condensation of an active methylene compound with a carbonyl compound, followed by dehydration to yield an olefin.
One notable application of the Knoevenagel condensation is in a one-pot Michael addition and cyclo-elimination cascade. This approach has been utilized to synthesize this compound derivatives. The synthesis commences with a Knoevenagel reaction between 3-benzyl-4-thiazolidine-2-thione and an aromatic aldehyde. This initial step forms an α,β-unsaturated ketone intermediate, which then acts as a Michael acceptor. A carbanion, generated from a Michael donor such as malononitrile or ethyl cyanoacetate, adds to this intermediate. The resulting Michael adduct undergoes an intramolecular cyclization followed by elimination to afford the final this compound product. dmed.org.ua
Another powerful strategy is a multi-component, one-pot synthesis that employs a Knoevenagel condensation as a key step. This environmentally friendly method has been developed for the synthesis of 5-amino-7-(het)aryl-3-(benzothiazol-2-yl)-2-phenyl-2,3-dihydrothis compound-6-carbonitriles. The reaction involves the Knoevenagel condensation of a thiazolidinone with an aldehyde, followed by a Michael conjugate addition. A significant advantage of this method is the use of magnesium oxide as a green, cost-effective, and efficient heterogeneous base catalyst. dmed.org.ua
Furthermore, the Knoevenagel condensation has been successfully applied to 2-methyl-thiazolo[4,5-b]pyrazines, which are structurally related to thiazolo[4,5-b]pyridines. In these reactions, the methyl group at the 2-position of the thiazolo[4,5-b]pyrazine ring is sufficiently acidic to react with various aldehydes in the presence of a base like piperidine to form the corresponding vinyl derivatives. This method provides a direct route to functionalized olefins.
| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Yield |
| 3-Benzyl-4-thiazolidine-2-thione | Aromatic Aldehyde | This compound derivative | Michael donor (malononitrile or ethyl cyanoacetate) | Not specified |
| Thiazolidinone | Aldehyde | 5-Amino-7-(het)aryl-3-(benzothiazol-2-yl)-2-phenyl-2,3-dihydrothis compound-6-carbonitrile | Magnesium oxide | Not specified |
| 2-Methyl-thiazolo[4,5-b]pyrazine | 4-Dimethylaminobenzaldehyde | Mono-olefin chromophore | Piperidine, Acetic acid | 45% (isolated) |
| 2-Methyl-thiazolo[4,5-b]pyrazine | 9-Julolidinecarboxaldehyde | Mono-olefin chromophore | Piperidine, Acetic acid | 50% (isolated) |
Reduction Methodologies and Aminoborane (B14716983) Formation
Reduction reactions are fundamental in the functionalization of the this compound core, particularly for the introduction of amino groups, which are often crucial for biological activity. A common strategy involves the reduction of a nitro group to an amine.
In the synthesis of novel thiazolo[5,4-b]pyridine (B1319707) derivatives, a related isomeric system, a key step is the reduction of a nitro group. Specifically, a 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine intermediate is treated with iron powder in acetic acid at 60 °C. This reaction efficiently reduces the nitro group, which is then followed by an in-situ intramolecular cyclization to construct the thiazolo[5,4-b]pyridine skeleton, yielding the corresponding amino thiazolo[5,4-b]pyridine derivative in a moderate yield. nih.gov This methodology highlights the utility of nitro reduction as a strategic tool for both functional group transformation and subsequent heterocycle formation.
Another example involves the reductive cyclization of 5-carboethoxy-4-(2-nitrophenyl)aminothiazoles. While this leads to the formation of a different fused heterocyclic system (4H-benzo[b]thiazolo[4,5-e] researchgate.netdmed.org.uadiazepin-10(9H)-ones), it demonstrates the principle of using a nitro group as a precursor to an amine that can then participate in a ring-closing reaction to form a new heterocyclic ring fused to the thiazole core. researchgate.net
Currently, there is a lack of specific information in the reviewed literature regarding the formation of aminoborane adducts with this compound derivatives.
| Starting Material | Reagents/Conditions | Product | Yield |
| 4-(3-Nitro-2-thiocyanatopyridin-4-yl)morpholine | Fe powder, Acetic acid, 60 °C | Amino thiazolo[5,4-b]pyridine derivative | Moderate |
| 5-Carboethoxy-4-(2-nitrophenyl)aminothiazole | Reductive cyclization | 4H-Benzo[b]thiazolo[4,5-e] researchgate.netdmed.org.uadiazepin-10(9H)-one | Not specified |
Heterocyclization and Hybrid Scaffold Formation
The fusion of the this compound core with other heterocyclic rings is a powerful strategy for creating novel hybrid scaffolds with potentially enhanced or new biological activities. This approach, known as heterocyclization, can lead to complex and structurally diverse molecules.
A convenient process has been developed for the synthesis of thiazolo[4,5-b]pyridines fused with triazole or pyrimidine (B1678525) rings. This method involves the base-promoted reaction of 2-chloro-3-nitropyridines with 1,3-(S,N)-binucleophiles such as triazole-5-thiols or 4-oxopyrimidine-2-thiones. The reaction proceeds through a nucleophilic substitution of the chlorine atom, followed by a Smiles rearrangement and a subsequent nucleophilic substitution of the nitro group to afford the fused hybrid scaffolds. thieme-connect.com For instance, the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate leads to the formation of 2-methyl-7-nitro researchgate.netdmed.org.uathieme-connect.comtriazolo[5',1':2,3] researchgate.netsci-hub.seThis compound. dmed.org.uathieme-connect.com
Domino reactions provide an efficient route to complex heterocyclic systems in a single synthetic operation. A combinatorial method has been developed for the synthesis of substituted thiazolo[4,5-b]pyridines, which are then used as building blocks for further heterocyclization. These this compound derivatives can react with aldehydes and malononitrile in a domino sequence involving a Knoevenagel condensation, a Michael reaction, and a hetero-Thorpe–Ziegler reaction to yield substituted 4,6-dihydro-5H-pyrano[2,3-d]thiazolo[4,5-b]pyridines. researchgate.net
| This compound Precursor | Reactants | Fused Heterocycle | Reaction Type |
| 2-Chloro-3,5-dinitropyridine | 3-Methyl-1,2,4-triazole-5-thiol | researchgate.netdmed.org.uathieme-connect.comTriazolo[5',1':2,3] researchgate.netsci-hub.seThis compound | Nucleophilic substitution, Smiles rearrangement |
| 2-Chloro-3-nitropyridine | 4-Oxopyrimidine-2-thione | Pyrido[2',3':4,5] researchgate.netsci-hub.sethiazolo[3,2-a]pyrimidine | One-pot nucleophilic substitution and cyclization |
| Substituted this compound | Aldehyde, Malononitrile | Pyrano[2,3-d]this compound | Domino reaction (Knoevenagel, Michael, Thorpe-Ziegler) |
Pharmacological Profiling and Biological Activity Mechanisms of Thiazolo 4,5 B Pyridine Derivatives
Anticancer and Antitumor Activities
Thiazolo[4,5-b]pyridine derivatives have emerged as a promising class of compounds in oncology research, exhibiting potent activities against various cancer types. Their mechanisms of action are multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of Cancer Cell Proliferation Across Various Cell Lines
A significant body of research has demonstrated the potent anti-proliferative effects of this compound derivatives across a diverse range of human cancer cell lines. These compounds have shown efficacy in inhibiting the growth of both solid tumors and hematological malignancies.
For instance, a novel series of substituted thiazolo[5,4-b]pyridine (B1319707) analogues exhibited potent anticancer activity against non-small cell lung cancer (NSCLC) cell lines, including HCC827, NCI-H1975, and A-549. mdpi.com Notably, the lead compound from this series displayed remarkable potency with IC50 values of 0.010 µM, 0.08 µM, and 0.82 µM against these cell lines, respectively, comparable to the clinically approved drug Osimertinib. mdpi.com Furthermore, these potent derivatives demonstrated selective cytotoxicity towards cancer cells, with no toxicity observed against the normal BEAS-2B cell line at concentrations exceeding 35 µM. mdpi.com
Another study highlighted a 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthis compound-2(3H)-thione derivative that was evaluated for its anti-proliferative activity against human hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), and prostate cancer (PC-3) cell lines. ox.ac.uk The results indicated strong activity against the HCT-116 cell line with an IC50 of 15.87 ± 1.3µg/ml. ox.ac.uk
Moreover, thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, a key driver in gastrointestinal stromal tumors (GIST). One such derivative, 6r, effectively suppressed the proliferation of GIST-T1 cancer cells. semanticscholar.orgresearchgate.netnih.govmdpi.com This compound also demonstrated significant anti-proliferative activity on HMC1.2 cells, which harbor c-KIT mutations. semanticscholar.org
The table below summarizes the anti-proliferative activity of selected this compound derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50/GI50 |
| Compound 10k | HCC827 | Non-Small Cell Lung Cancer | 0.010 µM |
| Compound 10k | NCI-H1975 | Non-Small Cell Lung Cancer | 0.08 µM |
| Compound 10k | A-549 | Non-Small Cell Lung Cancer | 0.82 µM |
| Thiazolo pyridine (B92270) derivative | HCT-116 | Colorectal Carcinoma | 15.87 ± 1.3 µg/ml |
| Thiazolo pyridine derivative | HepG2 | Hepatocellular Carcinoma | 24.7 ± 9.5 μg/ml |
| Thiazolo pyridine derivative | MCF-7 | Breast Adenocarcinoma | 42.6 ± 31.8μg/ml |
| Compound 6r | HMC1.2 | Mast Cell Leukemia | 1.15 µM (GI50) |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
Beyond inhibiting proliferation, this compound derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells, further contributing to their anticancer effects.
Mechanistic studies of a potent thiazolo[5,4-b]pyridine derivative, compound 10k, revealed its ability to induce substantial early and late apoptosis in cancer cells. mdpi.com Apoptosis assays demonstrated that this compound led to 31.9% early apoptosis and 8.8% late apoptosis, a significant increase compared to control conditions. mdpi.com
Similarly, the c-KIT inhibitor 6r was found to induce apoptosis and cell cycle arrest in cancer cells. semanticscholar.orgnih.govmdpi.com This induction is a crucial mechanism for its ability to attenuate the proliferation of cancer cells. semanticscholar.orgnih.govmdpi.com Research on other thiazole (B1198619) derivatives has also shown their capacity to stimulate cell cycle arrest, leading to apoptosis in cancer cells. nih.gov For example, one study found that a particular thiazole derivative induced cell cycle arrest at the G1/S phase and increased the percentage of cancer cells in the pre-G1 phase, indicative of apoptosis. nih.gov
Modulation of Kinase Targets (e.g., c-KIT, Pim-1, c-Met, PI3K Isoforms, ITK, BCR-ABL, RAF, VEGFR2)
A primary mechanism through which this compound derivatives exert their anticancer effects is by modulating the activity of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
The thiazolo[5,4-b]pyridine scaffold has been utilized to develop inhibitors for a range of kinases including PI3K, ITK, BCR-ABL, RAF, and VEGFR2. The binding modes of these derivatives can vary depending on the target kinase. For instance, the 4-nitrogen of the thiazolo[5,4-b]pyridine core can act as a hinge-binding motif for PI3K inhibitors, while the 1-nitrogen and 2-amino group can form hydrogen bonds with the hinge region of ITK.
Specifically, derivatives of this scaffold have been identified as potent c-KIT inhibitors, capable of overcoming resistance to existing drugs like imatinib (B729). semanticscholar.orgresearchgate.netnih.govmdpi.com The derivative 6r, for example, is a potent inhibitor of a c-KIT double mutant (V560G/D816V) that is resistant to imatinib. semanticscholar.orgresearchgate.netnih.gov Kinase panel profiling of 6r also revealed a reasonable degree of kinase selectivity. semanticscholar.orgnih.gov
Furthermore, research has pointed towards the potential of this compound derivatives to inhibit other key oncogenic kinases such as c-Met and Pim-1. Novel pyrano[2,3-d]thiazole and this compound derivatives have been evaluated as anticancer agents through their inhibition of c-Met and Pim-1 kinases.
The table below provides an overview of the kinase targets of this compound derivatives.
| Kinase Target | Role in Cancer | Reference |
| c-KIT | Driver of growth in GIST and other cancers | semanticscholar.orgresearchgate.netnih.govmdpi.com |
| Pim-1 | Promotes cell survival and proliferation | |
| c-Met | Involved in cell proliferation, motility, and invasion | |
| PI3K Isoforms | Central to cell growth, proliferation, and survival | |
| ITK | Involved in T-cell signaling and proliferation | |
| BCR-ABL | Oncogenic driver in chronic myeloid leukemia | |
| RAF | Key component of the MAPK/ERK signaling pathway | |
| VEGFR2 | Crucial for angiogenesis (new blood vessel formation) |
Impact on Tumor Cell Migration, Invasion, and Anchorage-Independent Growth
The metastatic spread of cancer is a major cause of mortality, and the ability of cancer cells to migrate, invade surrounding tissues, and grow without attachment to a solid surface (anchorage-independent growth) are key steps in this process. This compound derivatives have demonstrated the ability to inhibit these critical aspects of cancer progression.
The potent c-KIT inhibitor, 6r, has been shown to notably suppress the migration and invasion of GIST-T1 cells. semanticscholar.orgnih.govmdpi.com Furthermore, this compound also effectively suppresses the anchorage-independent growth of these cells, a hallmark of transformed cells with tumorigenic potential. semanticscholar.orgnih.gov These findings suggest that this compound derivatives can interfere with the metastatic cascade, highlighting their potential to not only inhibit primary tumor growth but also to prevent the spread of cancer to distant organs.
Studies on Overcoming Drug Resistance (e.g., Imatinib Resistance in GIST)
A significant challenge in cancer therapy is the development of drug resistance, where cancer cells no longer respond to previously effective treatments. This compound derivatives have shown promise in overcoming such resistance, particularly in the context of GIST.
Gastrointestinal stromal tumors are often driven by mutations in the c-KIT gene, and while the tyrosine kinase inhibitor imatinib is an effective first-line therapy, resistance frequently develops. mdpi.com Research has focused on developing novel c-KIT inhibitors that can overcome this resistance. A series of 31 novel thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit c-KIT and overcome imatinib resistance. semanticscholar.orgresearchgate.netnih.govmdpi.com
The derivative 6r from this series was found to be a potent inhibitor of a c-KIT V560G/D816V double mutant, which is resistant to imatinib. semanticscholar.orgresearchgate.netnih.gov This compound exhibited higher enzymatic and anti-proliferative activities than imatinib and comparable activities to sunitinib, another tyrosine kinase inhibitor. semanticscholar.org Notably, 6r had significantly higher enzymatic inhibitory activity against the imatinib-resistant c-KIT double mutant and greater anti-proliferative activity on cells harboring these mutations compared to imatinib.
Antimicrobial Activities
In addition to their anticancer properties, this compound derivatives have also been investigated for their antimicrobial activities against a range of pathogenic bacteria and fungi.
A study on thiazolo[4,5-b]pyridin-5-one derivatives revealed that these compounds generally exhibited moderate antibacterial activity. The evaluation of their in vitro antibacterial activities was conducted against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, Acinetobacter baumannii) bacteria. One of the compounds showed good antibacterial activity against P. aeruginosa (MIC = 11.57 µM) and E. coli (MIC = 23.14 µM).
Another investigation into this compound derivatives demonstrated significant cytotoxic activity against tumor cell lines with high safety against normal human cells, suggesting a promising future for these compounds as both antimicrobial and anticancer drugs. Some of these compounds showed minimal inhibitory concentrations (MIC) as low as 12.5 μg/mL against Candida albicans.
The table below summarizes the antimicrobial activity of selected this compound derivatives.
| Compound Type | Microorganism | Activity (MIC) |
| Thiazolo[4,5-b]pyridin-5-one derivative | Pseudomonas aeruginosa | 11.57 µM |
| Thiazolo[4,5-b]pyridin-5-one derivative | Escherichia coli | 23.14 µM |
| This compound derivative | Candida albicans | 12.5 µg/mL |
Broad-Spectrum Antibacterial Efficacy (e.g., against Pseudomonas aeruginosa, Escherichia coli, MRSA)*
Derivatives of the this compound scaffold have demonstrated notable in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Certain thiazolo[4,5-b]pyridin-5-one derivatives have shown good antibacterial activity against Pseudomonas aeruginosa and Escherichia coli. researchgate.net For instance, one compound displayed a minimum inhibitory concentration (MIC) of 11.57 µM against P. aeruginosa and 23.14 µM against E. coli. researchgate.net
Furthermore, these compounds have been evaluated against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.net One derivative, 7-(4-chlorophenyl)-2-oxo-2,3-dihydro-thiazolo[4,5-b]pyridine-5-carboxylic acid (4-chlorophenyl)amide, exhibited inhibitory activity against both methicillin-sensitive (S. aureus) and methicillin-resistant (S. aureus) strains with a MIC value of 50 μg/mL. researchgate.net
| Compound Derivative | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| Thiazolo[4,5-b]pyridin-5-one derivative | Pseudomonas aeruginosa | 11.57 µM | researchgate.net |
| Thiazolo[4,5-b]pyridin-5-one derivative | Escherichia coli | 23.14 µM | researchgate.net |
| 7-(4-chlorophenyl)-2-oxo-2,3-dihydro-thiazolo[4,5-b]pyridine-5-carboxylic acid (4-chlorophenyl)amide | MRSA | 50 µg/mL | researchgate.net |
| 7-(4-chlorophenyl)-2-oxo-2,3-dihydro-thiazolo[4,5-b]pyridine-5-carboxylic acid (4-chlorophenyl)amide | MSSA | 50 µg/mL | researchgate.net |
Antifungal and Antiparasitic Properties (e.g., against Candida albicans)
The antifungal potential of this compound derivatives has been explored, with some compounds showing efficacy against clinically relevant yeasts like Candida albicans. researchgate.net For example, 2-oxo-7-thiophen-2-yl-2,3-dihydro-thiazolo[4,5-b]pyridine-5-carboxylic acid demonstrated notable activity against a clinical strain of Candida albicans, with a MIC of 12.5 µg/mL, which was comparable to the standard drug Amphotericin-B in the study. researchgate.net Other related thiazole derivatives have also shown very strong activity against C. albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.govnih.gov
While direct studies on the antiparasitic activity of this compound are limited in the provided sources, related heterocyclic compounds containing the thiazole or thiazolidinone core have been investigated. For instance, various thiazolidin-4-one derivatives have been synthesized and tested for activity against the parasite Toxoplasma gondii, showing promise as antiparasitic agents. mdpi.com Similarly, certain 1,3,4-thiadiazole (B1197879) derivatives have demonstrated potent in vivo antiparasitic effects against T. gondii. nih.gov
| Compound Derivative | Fungal Strain | Activity (MIC) | Source |
|---|---|---|---|
| 2-oxo-7-thiophen-2-yl-2,3-dihydro-thiazolo[4,5-b]pyridine-5-carboxylic acid | Candida albicans (clinical strain) | 12.5 µg/mL | researchgate.net |
| Thiazole derivatives with cyclopropane (B1198618) system | Candida albicans | 0.008–7.81 µg/mL | nih.govnih.gov |
Mechanisms of Action: Enzyme Inhibition (e.g., DNA Gyrase, MurD) and Antibiofilm Formation
The antimicrobial activity of thiazole-containing compounds is attributed to several mechanisms of action, including the inhibition of essential bacterial enzymes. nih.gov Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are key targets. nih.gov These enzymes are crucial for DNA synthesis, and their inhibition leads to bacterial cell death. nih.gov The 2-aminothiazole (B372263) moiety, in particular, has been identified as an essential component for DNA gyrase inhibition. nih.gov Docking studies on related 2,3-diaryl-thiazolidin-4-ones have suggested the probable involvement of E. coli MurB enzyme inhibition in their antibacterial action. mdpi.com
In addition to direct bactericidal or fungicidal effects, some derivatives show potential for combating microbial communities. Certain thiazolo[4,5-b]pyridin-5-one compounds have displayed a strong potential to inhibit biofilm formation, particularly in P. aeruginosa. researchgate.net Given that many infections are associated with biofilm-forming microorganisms, compounds that can reduce the growth of both planktonic and biofilm-associated cells are of significant interest for developing new therapeutics. researchgate.net
Anti-inflammatory Properties
In Vivo Evaluation Models (e.g., Carrageenan-Induced Rat Paw Edema Method)
The anti-inflammatory activity of novel this compound derivatives has been extensively evaluated using the carrageenan-induced rat paw edema model. biointerfaceresearch.compensoft.netukrbiochemjournal.orgpensoft.net This widely accepted in vivo assay for acute inflammation involves injecting carrageenan into the sub-plantar region of a rat's paw, which induces a localized inflammatory response characterized by edema. pensoft.netpensoft.net The effectiveness of the test compounds is determined by their ability to reduce the volume of this swelling over time compared to a control group. pensoft.net
Comparative Efficacy Studies Against Reference Drugs (e.g., Ibuprofen)
In several studies, the anti-inflammatory effects of synthesized this compound derivatives have been compared against the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. biointerfaceresearch.compensoft.netukrbiochemjournal.org The results indicate that a significant number of these derivatives exhibit an anti-inflammatory effect equivalent to, and in some cases, exceeding that of Ibuprofen. biointerfaceresearch.compensoft.netukrbiochemjournal.org
For instance, certain 3-(5-mercapto- nuph.edu.uaresearchgate.netnih.govoxodiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one derivatives demonstrated superior activity to Ibuprofen, with inflammatory inhibition rates of 47.2%, 53.4%, and 45.6% for specific compounds. biointerfaceresearch.com Other studies found that while some derivatives had lower activity (in the range of 19.3–35.4% inhibition), many approached or surpassed the efficacy of the reference drug. biointerfaceresearch.compensoft.net
| Compound Series | Observed Effect | Inflammation Inhibition (%) | Source |
|---|---|---|---|
| 3-(5-mercapto- nuph.edu.uaresearchgate.netnih.govoxodiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-ones (Compound 7) | Exceeds Ibuprofen | 47.2% | biointerfaceresearch.com |
| 3-(5-mercapto- nuph.edu.uaresearchgate.netnih.govoxodiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-ones (Compound 8) | Exceeds Ibuprofen | 53.4% | biointerfaceresearch.com |
| 3-(5-mercapto- nuph.edu.uaresearchgate.netnih.govoxodiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-ones (Compound 9) | Exceeds Ibuprofen | 45.6% | biointerfaceresearch.com |
| Various this compound-2-ones | Equivalent to Ibuprofen | 36.5% - 40.9% | biointerfaceresearch.com |
| Various this compound-2-ones | Less than Ibuprofen | 19.3% - 33.1% | biointerfaceresearch.com |
Antioxidant Activities
Several series of novel this compound derivatives have been synthesized and screened for their antioxidant properties. nuph.edu.uaresearchgate.netpensoft.net The most common in vitro method used for this evaluation is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nuph.edu.uanih.govpensoft.net This test measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, thus neutralizing it. The results from these screenings have shown that the this compound core is a promising scaffold for the development of new antioxidant agents. nuph.edu.uapensoft.net Studies on (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives and various 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridine-2-ones have confirmed the potential to identify potent antioxidants within this class of compounds. nuph.edu.uaresearchgate.net
In Vitro Assays (e.g., DPPH Radical Scavenging Effect)
The antioxidant potential of novel this compound derivatives has been investigated through in vitro assays, particularly employing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. A study on (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives demonstrated their antioxidant activity. nih.govresearchgate.net The core structure was modified through acylation, [2+3]cyclocondensation, Knoevenagel condensation, and alkylation to generate compounds with potential pharmacological profiles. nih.govresearchgate.net
In another study, novel 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives were synthesized and evaluated for their antioxidant properties. nih.gov The antioxidant activity of these synthesized compounds was measured by their ability to scavenge DPPH radicals. nih.gov The research highlighted that structural modifications at the N3, C5, and C6 positions of the this compound core influence their antioxidant capacity. nih.gov
The table below summarizes the DPPH radical scavenging activity of selected this compound derivatives from a study.
| Compound | Structure | % Inhibition of DPPH |
| 1d | N'-[2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetyl] carboxylic acids hydrazide | 56.88 |
| 1e | N'-[2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetyl] carboxylic acids hydrazide | 53.73 |
| 5c | N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolydine-3-yl]-2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetamide | 50.55 |
| 5d | N-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetamide | 48.81 |
Data sourced from Chaban T, et al. (2019).
Other Therapeutic Activities
Beyond their antioxidant effects, this compound derivatives have been explored for a range of other potential therapeutic applications.
Antidiabetic and Glucokinase Activation
Thiazolo[5,4-b]pyridine analogues have been identified as potential glucokinase activators. nih.gov One study revealed that certain this compound derivatives can activate the glucokinase (GK) enzyme in vitro, leading to a significant reduction in glucose levels. researchgate.net Glucokinase plays a crucial role in glucose homeostasis, and its activation is a therapeutic strategy for managing type 2 diabetes.
Antihypertensive Effects
While specific studies on the antihypertensive effects of this compound are limited, the broader class of thiazolopyridines has been investigated for this activity. For instance, research on thiazolo[3,2-a]pyridine derivatives, a related isomeric scaffold, has demonstrated their potential as antihypertensive agents. researchgate.netnih.gov This suggests that the this compound core could also be a promising scaffold for the development of novel antihypertensive compounds, although further targeted research is required.
Analgesic Properties
The analgesic potential of thiazolopyridine derivatives has been noted. researchgate.net However, specific research focusing on the analgesic properties of the this compound scaffold is not extensively documented in the reviewed literature. Studies on related structures, such as thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives, have shown in vivo analgesic activities. nih.gov This indicates a potential avenue for future investigation into the analgesic effects of this compound derivatives.
Tuberculostatic Applications
The tuberculostatic activity of this compound derivatives has been evaluated. In one study, novel derivatives of 5,7-dimethyl-6-phenylazo-3Н-thiazolo[4,5-b]pyridin-2-one were synthesized. Their tuberculostatic activity was assessed in vitro against the Mycobacterium tuberculosis H37Rv strain using the Lowenstein-Jensen's egg medium. This research highlights the potential of the this compound scaffold in the development of new antitubercular agents.
Receptor Antagonism/Agonism (e.g., H3 Receptor, S1p1, S1p5)
Derivatives of the isomeric thiazolo[5,4-b]pyridine scaffold have shown significant activity as receptor modulators.
H3 Receptor Antagonism : Thiazolo[5,4-b]pyridine analogues have been identified as histamine (B1213489) H3 receptor antagonists. nih.gov The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of this receptor are being investigated for their potential in treating various neurological and cognitive disorders.
S1P1 and S1P5 Agonism : Certain thiazolo[5,4-b]pyridine derivatives have been developed as potent dual agonists for the sphingosine-1-phosphate receptors S1P1 and S1P5. nih.gov One such compound, 1-(3-fluoro-4-(5-(1-phenylcyclopropyl)thiazolo-[5,4-b]pyridin-2-yl)benzyl)azetidine-3-carboxylic acid, demonstrated the ability to reduce blood lymphocyte counts, suggesting its potential in the treatment of autoimmune diseases.
It is important to note that these receptor activities have been predominantly reported for the thiazolo[5,4-b]pyridine isomer, and further research is needed to determine if these properties are shared by this compound derivatives.
Medicinal Chemistry and Drug Discovery Research
Structure-Activity Relationship (SAR) Studies and Molecular Design
Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of thiazolo[4,5-b]pyridine derivatives influences their biological activity. By systematically modifying different positions on the scaffold, researchers can identify key functional groups and structural features responsible for potency and selectivity.
For instance, in the development of phosphoinositide 3-kinase (PI3K) inhibitors, SAR studies revealed that the sulfonamide group is a critical structural unit for inhibitory activity. mdpi.com A series of N-heterocycle substituted thiazolo[5,4-b]pyridine (B1319707) analogues were synthesized, and it was found that compounds with a 2-chloro-4-fluorophenyl sulfonamide or a 5-chlorothiophene-2-sulfonamide (B1586055) showed potent activity in the nanomolar range. mdpi.comnih.gov Furthermore, a pyridyl group attached to the thiazolo[5,4-b]pyridine core was identified as another key structural unit for PI3Kα inhibitory potency; replacing it with a phenyl group led to a significant decrease in activity. mdpi.comnih.gov
In the pursuit of c-KIT inhibitors to overcome imatinib (B729) resistance in gastrointestinal stromal tumors (GIST), SAR studies on novel thiazolo[5,4-b]pyridine derivatives were conducted. nih.gov Functionalization at the 6-position of the scaffold was explored for the first time to identify novel c-KIT inhibitors. nih.gov Investigations into the R1 group of the scaffold showed that a 3-(trifluoromethyl)phenyl group resulted in moderate enzymatic inhibitory activity, a finding supported by molecular docking studies which indicated that the 3-trifluoromethyl group fits well into the hydrophobic binding pocket. nih.gov
Molecular design and docking simulations often complement SAR studies. In the design of novel EGFR-TK inhibitors, molecular docking simulations revealed that synthesized compounds formed essential hinge interactions and established hydrogen bonding with Cys797, indicating potential target engagement. nih.gov
Table 1: SAR Insights for Thiazolo[5,4-b]pyridine Derivatives as PI3Kα Inhibitors
| Compound ID | Modification | Target | IC50 (nM) | Key SAR Finding |
|---|---|---|---|---|
| 19a | 2,4-Difluoro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)benzenesulfonamide | PI3Kα | 3.6 | The combination of a pyridyl moiety and a sulfonamide group is crucial for high potency. mdpi.comnih.gov |
| 19b | 2-Chloro-4-fluoro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)benzenesulfonamide | PI3Kα | 14.3 | Substitution on the benzenesulfonamide (B165840) ring impacts activity. nih.gov |
| 19c | N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)-5-chlorothiophene-2-sulfonamide | PI3Kα | 20.1 | A thiophene-2-sulfonamide (B153586) is also well-tolerated and maintains nanomolar potency. nih.gov |
| N/A | Phenyl group instead of Pyridyl group | PI3Kα | N/A | Replacement of the pyridyl group with a phenyl group leads to a significant decrease in activity. mdpi.comnih.gov |
Molecular Hybridization Approaches in Drug Candidate Development
Molecular hybridization is a drug design strategy that combines two or more pharmacophores (biologically active moieties) into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, better efficacy, or a dual mode of action. The this compound scaffold has been effectively used in this strategy.
One study reported the design and synthesis of a novel derivative, 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthis compound-2(3H)-thione, based on a molecular hybridization approach. actascientific.com This compound combines the this compound core with a benzothiazole (B30560) moiety, both of which are known to be present in various biologically active compounds. actascientific.com The resulting hybrid molecule was evaluated for its anti-proliferative activity against several human cancer cell lines. actascientific.com
In another example, novel pyridine-thiazole hybrid molecules were synthesized and evaluated for their cytotoxic action against a panel of tumor cell lines. nih.govmdpi.comnih.gov The design incorporated a pyridine (B92270) ring linked to a thiazole (B1198619) core, leading to the identification of compounds with high antiproliferative activity. For example, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone showed significant cytotoxicity in acute human promyelocytic leukemia (HL-60) cells with an IC50 of 0.57 µM, while exhibiting much lower toxicity in normal human cell lines (IC50 >50 µM). nih.govmdpi.com
The synthesis of thiazolo[4,5-b]pyridin-5-ones has also been guided by a molecular hybridization approach to develop new antimicrobial agents. researchgate.net These examples highlight the utility of combining the this compound scaffold with other known pharmacophores to generate novel drug candidates with potentially improved therapeutic profiles.
Lead Compound Identification and Optimization Strategies
The process of drug discovery often involves screening a library of compounds to identify a "lead compound" that exhibits a desired biological activity. This lead compound then undergoes extensive chemical modification and optimization to improve its potency, selectivity, and pharmacokinetic properties.
In the development of EGFR-TK inhibitors for non-small cell lung cancer, a series of forty-five substituted thiazolo[5,4-b]pyridine analogues were synthesized and evaluated. nih.gov From this screening, compounds 10b, 10c, 10h, 10i, and 10k were identified as the most promising anticancer agents. nih.gov The lead compound, N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide (10k), demonstrated remarkable potency against several cancer cell lines, with IC50 values comparable to the approved drug Osimertinib. nih.gov Mechanistic studies further revealed that this lead compound acts as an inhibitor of EGFR-TK autophosphorylation and induces apoptosis in cancer cells. nih.gov
Similarly, in the search for novel c-KIT inhibitors, SAR studies led to the identification of derivative 6r as a potent lead compound. nih.gov This compound showed higher enzymatic and anti-proliferative activities than the established drug imatinib. nih.gov Notably, compound 6r was potent against an imatinib-resistant c-KIT double mutant, highlighting a successful outcome of the lead identification and optimization process. nih.gov
Optimization strategies often involve modifying the lead structure to enhance its interaction with the biological target. For example, novel herbicidal lead structures containing a 2,3-dihydro nih.govptfarm.plThis compound scaffold were prepared via an optimized reduction of the thiazole moiety, aiming to establish a robust synthetic route for a broad SAR study. beilstein-journals.org
Development of this compound Derivatives for Specific Disease States
The structural versatility of the this compound core has enabled its application in developing therapeutic agents for a variety of diseases.
Anticancer Agents: A significant amount of research has focused on developing this compound derivatives as anticancer agents.
EGFR-TK Inhibitors: A novel series of thiazolo[5,4-b]pyridine derivatives have shown potent activity against non-small cell lung cancer (NSCLC) cell lines. The lead compound 10k displayed IC50 values of 0.010 µM, 0.08 µM, and 0.82 µM against HCC827, NCI-H1975, and A-549 cancer cell lines, respectively. nih.gov These potent derivatives were also selectively cytotoxic towards cancer cells, showing no toxicity against the normal BEAS-2B cell line at concentrations exceeding 35 μM. nih.gov
c-KIT Inhibitors: To combat resistance to existing therapies for gastrointestinal stromal tumors (GIST), thiazolo[5,4-b]pyridine derivatives have been developed as c-KIT inhibitors. Derivative 6r showed potent anti-proliferative activity on GIST-T1 cancer cells and was particularly effective against the imatinib-resistant HMC1.2 cell line, which harbors a c-KIT double mutation. nih.gov
General Cytotoxic Agents: Pyridine-thiazole hybrid molecules have demonstrated high antiproliferative activity across a panel of tumor cell lines derived from colon, breast, and lung carcinomas, as well as glioblastoma and leukemia. nih.govmdpi.com Compound 3 was particularly effective against acute human promyelocytic leukemia (HL-60) cells with an IC50 of 0.57 µM. nih.govmdpi.com
Antiviral Agents: The structural similarity of thiazolo[4,5-d]pyrimidines to purine (B94841) bases has prompted their investigation as antiviral agents. ptfarm.pl A study reported the synthesis and evaluation of novel thiazolo[4,5-d]pyrimidine (B1250722) derivatives against a panel of viruses. While inactive against most viruses screened, several compounds showed activity against hepatitis B (HBV) and hepatitis C (HCV) virus replication. ptfarm.pl Specifically, compounds 3e-h demonstrated in vitro anti-HCV activity. ptfarm.plnih.gov
Alzheimer's Disease: Thiazole and thiazolidine-based compounds are being investigated as potential therapeutics for Alzheimer's disease. nih.govresearchgate.net Their mechanism of action involves affecting multiple targets implicated in the disease's pathology, including the inhibition of cholinesterase (ChE) activity, as well as the aggregation of amyloid-beta and tau proteins. nih.govresearchgate.netbohrium.com Some pyridine derivatives of thiazolidine (B150603) have shown potent and selective inhibitory effects on glycogen (B147801) synthase kinase-3 (GSK-3), a major target in the development of anti-Alzheimer's drugs. nih.gov
Table 2: Bioactivity of this compound Derivatives in Specific Disease Models
| Compound ID | Derivative Class | Disease Target | Cell Line/Assay | Activity (IC50/GI50) |
|---|---|---|---|---|
| 10k | Thiazolo[5,4-b]pyridine | NSCLC (EGFR-TK) | HCC827 | 0.010 µM nih.gov |
| 10k | Thiazolo[5,4-b]pyridine | NSCLC (EGFR-TK) | NCI-H1975 | 0.08 µM nih.gov |
| 6r | Thiazolo[5,4-b]pyridine | GIST (c-KIT mutant) | HMC1.2 | 1.15 µM nih.gov |
| 3 | Pyridine-Thiazole Hybrid | Leukemia | HL-60 | 0.57 µM nih.govmdpi.com |
| 3e-h | Thiazolo[4,5-d]pyrimidine | Hepatitis C Virus | In vitro replication assay | Active ptfarm.plnih.gov |
Computational Chemistry and in Silico Methodologies
Pharmacokinetic Predictions and ADME (Absorption, Distribution, Metabolism, Excretion) Profiling
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to assess the drug-like properties of candidate compounds. For thiazolo[4,5-b]pyridine derivatives, computational tools are used to predict their pharmacokinetic profiles, helping to identify candidates with favorable properties for further development.
Studies on certain this compound derivatives have included in silico assessments of their drug-like parameters and ADME properties. researchgate.net These predictions are crucial for weeding out compounds that are likely to fail in later stages of development due to poor pharmacokinetics. For example, a series of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives underwent ADMET profiling, which suggested their potential as effective α-amylase inhibitors. plos.org
The combination of thiazole (B1198619) and pyridine (B92270) rings, both important in medicinal chemistry, into the fused this compound system offers a platform for developing drug-like molecules. dmed.org.ua Computational predictions of ADMET properties guide the synthetic modifications of this scaffold to enhance bioavailability and reduce potential toxicity.
Virtual Screening and High-Throughput Screening Integration
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. This approach, often integrated with high-throughput screening, has been applied to the this compound scaffold.
The development of interpretable Quantitative Structure-Activity Relationship (QSAR) models for 3H-thiazolo[4,5-b]pyridin-2-one derivatives as potential antioxidants is a key example. dmed.org.ua These QSAR models can be used for in silico screening of virtual libraries to identify novel and more effective drug candidates within the same chemical class before their synthesis. dmed.org.ua The fields of organic synthesis, medicinal chemistry, and virtual screening are often interconnected in the study of thiazolo[4,5-b]pyridines. dmed.org.ua
Structure-Based Drug Design Principles Applied to this compound
Structure-based drug design utilizes the three-dimensional structure of the biological target to guide the design of new drug candidates. This principle has been effectively applied to the this compound core.
One approach involves molecular hybridization, where the this compound scaffold is combined with other pharmacologically active moieties to create hybrid molecules with enhanced activity. actascientific.com The design of novel thiazolo[5,4-b]pyridine (B1319707) derivatives as c-KIT inhibitors to overcome imatinib (B729) resistance is a prime example of structure-based design. nih.gov By understanding the binding interactions of existing inhibitors, new derivatives can be rationally designed to have improved efficacy and to circumvent resistance mechanisms. nih.gov Similarly, the design of thiazolo[4,5-b]pyridin-5-ones as antimicrobial agents was based on a molecular hybridization approach. researchgate.net
Molecular Modeling Software Applications
A variety of molecular modeling software packages are employed in the computational study of this compound derivatives. These tools are essential for performing molecular docking, QSAR analysis, and other in silico predictions.
For instance, in the study of 2,6-disubstituted thiazolo[4,5-b]pyridines as H3 receptor antagonists, the VLife Molecular Design Suite (VlifeMDS) was used for QSAR and biophore studies. rjptonline.org Another study on the anti-inflammatory properties of this compound derivatives utilized OpenEye Software for molecular docking simulations. researchgate.net The MOE (Molecular Operating Environment) software has also been used for computational confirmation of the anticancer activity of synthesized compounds through molecular modeling. researchgate.net
| Software | Application | Reference |
|---|---|---|
| VLife Molecular Design Suite (VlifeMDS) | QSAR and biophore studies | rjptonline.org |
| OpenEye Software | Molecular docking | researchgate.net |
| Molecular Operating Environment (MOE) | Molecular modeling for anticancer activity confirmation | researchgate.net |
Emerging Research Applications of Thiazolo 4,5 B Pyridine
Role in Materials Science and Functional Materials Development
The unique photophysical properties of the thiazolo[4,5-b]pyridine scaffold have positioned it as a valuable component in the development of functional materials, particularly in the realm of chemical sensors. tandfonline.com While broader applications in semiconductors and photographic materials have been suggested, the most detailed research has focused on its use in fluorescent probes for ion detection. tandfonline.com
A notable example is the development of 2-HPTP, a novel fluorescent probe based on the this compound structure, designed for the selective detection of zinc ions (Zn²⁺). nih.gov This probe demonstrates a high selectivity for Zn²⁺ over other biologically relevant cations. nih.gov Upon binding with Zn²⁺, 2-HPTP exhibits a significant fluorescence enhancement and a notable red-shift in its emission wavelength, making it an effective tool for monitoring intracellular zinc ion concentrations. nih.gov Its membrane permeability and photostability further enhance its utility in bioimaging applications, including in living cells and tissues. nih.gov
Key Characteristics of 2-HPTP Zinc Ion Probe
| Property | Value/Observation | Source |
|---|---|---|
| Target Ion | Zn²⁺ | nih.gov |
| Complex Stoichiometry | 1:1 (2-HPTP:Zn²⁺) | nih.gov |
| Emission Wavelength Shift | 85 nm (red-shift) | nih.gov |
| Detection Limit | 3.48 x 10⁻⁷ M | nih.gov |
| Association Constant | 2.40 x 10⁶ M⁻¹ | nih.gov |
Agricultural Chemistry Research and Agrochemical Development
This compound derivatives have emerged as a promising scaffold in the search for new agrochemicals, with demonstrated potential as herbicides, fungicides, and insecticides. dmed.org.ua
In the area of weed management, certain 5-(haloalkyl)-substituted this compound-3(2H)-acetic acid derivatives have been synthesized and shown to exhibit herbicidal properties. These compounds, designed as analogues of the commercial herbicide benazolin, display auxin-like symptoms and are particularly effective against dicotyledonous species. acs.org The research indicates that specific structural features, such as the presence of 2-oxo and 6-chloro substituents, can enhance the herbicidal activity on certain plant species. acs.org
The antifungal potential of this compound derivatives has also been explored. One study highlighted a derivative, 2-oxo-7-thiophen-2-yl-2,3-dihydrothis compound-5-carboxylic acid, which showed significant activity against Candida albicans with a minimal inhibitory concentration (MIC) of 12.5 μg/mL. proquest.comconsensus.app Furthermore, some of these compounds have demonstrated synergistic activity when combined with existing antifungal agents like amoxicillin against multidrug-resistant bacterial strains. proquest.comconsensus.app
Research into the insecticidal properties of related pyridine (B92270) and thiazole (B1198619) derivatives has also shown promising results against various pests, suggesting another avenue for the application of the this compound scaffold in crop protection. mdpi.comresearchgate.netnih.gov
Reported Agrochemical Activities of this compound Derivatives
| Activity | Target Organism(s) | Key Findings |
|---|---|---|
| Herbicidal | Dicotyledonous weeds | Auxin-like activity; efficacy influenced by substituents. acs.org |
| Fungicidal | Candida albicans | MIC of 12.5 μg/mL for a specific derivative. proquest.comconsensus.app |
Enzyme Inhibition Mechanisms Beyond Direct Therapeutic Targets
The this compound core structure has been identified as a versatile scaffold for the design of potent enzyme inhibitors, targeting enzymes that are not direct therapeutic targets but are crucial for understanding biological pathways and for potential applications in areas like antimicrobial development.
One area of investigation is the inhibition of bacterial enzymes. Molecular docking studies have suggested that thiazolo[4,5-b]pyridin-5-ones may act as inhibitors of the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.net This suggests a potential mechanism for the antibacterial activity of these compounds. researchgate.net
In the realm of antifungal research, the inhibition of 14α-lanosterol demethylase (CYP51) has been proposed as a mechanism of action for certain this compound derivatives. researchgate.net This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. nih.gov This mechanism is the target of widely used azole antifungal drugs. nih.gov
Furthermore, derivatives of the isomeric thiazolo[5,4-b]pyridine (B1319707) have been shown to be potent inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in various cellular functions. One such derivative, compound 19a , exhibited nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms. nih.gov Docking studies revealed that the N-heterocyclic core of this compound binds to the ATP binding pocket of the kinase. nih.gov
Enzyme Inhibition by this compound and its Isomers
| Enzyme | Organism/System | Proposed/Observed Effect |
|---|---|---|
| MurB | E. coli | Inhibition of peptidoglycan biosynthesis. researchgate.net |
| 14α-lanosterol demethylase (CYP51) | Fungi | Disruption of ergosterol biosynthesis and cell membrane integrity. researchgate.netnih.gov |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-HPTP |
| 5-(haloalkyl)-substituted this compound-3(2H)-acetic acid |
| benazolin |
| 2-oxo-7-thiophen-2-yl-2,3-dihydrothis compound-5-carboxylic acid |
| amoxicillin |
| thiazolo[4,5-b]pyridin-5-ones |
Future Perspectives and Research Directions
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The construction of the thiazolo[4,5-b]pyridine bicyclic system is an active area of chemical synthesis research. Modern approaches are moving beyond traditional methods to embrace more efficient and environmentally friendly strategies.
Recent advancements include the development of multi-component, one-pot reactions which offer high efficiency and atom economy. dmed.org.ua For instance, a three-component condensation of an aminothiazole derivative, an aldehyde, and Meldrum's acid has been utilized to create the core structure. dmed.org.ua Another innovative route involves a domino reaction, such as the interaction of 2-substituted thiazol-4-ylamines with 3-(2,2-dichloroacetyl)-4H-chromen-4-one. dmed.org.ua Solid-phase synthesis techniques, employing a Friedländer protocol under microwave irradiation, have also been developed to generate libraries of 2,5,6,7-tetrasubstituted this compound derivatives, facilitating high-throughput screening efforts. researchgate.netnih.gov
In line with the principles of sustainable chemistry, researchers are increasingly employing green catalysts and conditions.
Magnesium oxide (MgO) has been used as a low-cost, mild, and efficient heterogeneous base catalyst in multi-component syntheses. dmed.org.ua
Zinc oxide (ZnO) nanoparticles have been utilized to catalyze the reaction between 2-aminopyridine-3-thiol (B8597) and an aldehyde derivative in ethanol (B145695) at room temperature, offering a convenient and environmentally benign method. dmed.org.ua
Microwave-assisted synthesis has been shown to be an efficient method for preparing certain derivatives, such as this compound-2-carbonitriles, often reducing reaction times and improving yields. dmed.org.ua
These novel synthetic strategies not only provide access to a wider range of derivatives for biological testing but also align with the growing demand for sustainable practices in pharmaceutical manufacturing.
Deeper Elucidation of Molecular Mechanisms for Enhanced Efficacy
Understanding how this compound derivatives interact with their biological targets at a molecular level is crucial for designing next-generation compounds with improved potency and specificity. A significant part of this effort involves the use of computational tools to model and predict these interactions.
Molecular docking is a key technique used to investigate the binding modes of these compounds with various pharmacological targets.
Anticancer Activity : Docking studies have been employed to understand how derivatives interact with DNA, a classical target for anticancer agents, by predicting how the small molecule fits into the binding site of the DNA structure. actascientific.com For kinase targets, simulations have shown that thiazolo[5,4-b]pyridine (B1319707) derivatives can form critical hydrogen bonds with key residues, such as Cys797 in the hinge region of the Epidermal Growth Factor Receptor (EGFR), which is essential for target engagement. nih.gov Similarly, docking studies with Phosphoinositide 3-Kinase (PI3K) revealed that the N-heterocyclic core of the compound binds to the kinase hinge region through hydrogen bonds with residues like Val851. nih.gov
Anti-inflammatory Activity : To elucidate the mechanism of anti-inflammatory action, docking simulations have been performed with cyclooxygenase pathway enzymes (COX-1, COX-2). researchgate.net These studies help to predict the formation of stable complexes and the orientation of the compounds within the enzyme's active site, providing insights into their inhibitory potential. researchgate.netresearchgate.net
Beyond single-target docking, researchers are using combined in silico strategies, including Quantitative Structure-Activity Relationship (QSAR) analysis and pharmacophore modeling, to identify the structural features that are critical for biological activity. researchgate.net This multi-faceted computational approach allows for a more comprehensive understanding of the molecular mechanisms, guiding the rational design of derivatives with enhanced efficacy.
Development of Selective Agents for Specific Pharmacological Targets
A key challenge in drug development is to design compounds that act selectively on their intended target to maximize therapeutic effects while minimizing off-target side effects. Research into this compound and its isomers, like thiazolo[5,4-b]pyridine, is increasingly focused on achieving this selectivity for various protein families, particularly kinases.
The thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop potent and selective inhibitors for several kinases implicated in cancer.
EGFR-TK Inhibitors : A series of thiazolo[5,4-b]pyridine analogues were rationally designed to target the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), particularly mutations that confer resistance to existing therapies in non-small cell lung cancer. nih.gov The lead compounds from this series demonstrated high potency against cancer cell lines harboring these mutations while showing significantly lower toxicity to normal cells. nih.gov
PI3K Inhibitors : Novel thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of Phosphoinositide 3-Kinase (PI3K). nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions, such as a pyridyl group attached to the core scaffold, were crucial for high potency. One lead compound, 19a , showed nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms, with approximately 10-fold lower activity against the PI3Kβ isoform, indicating a degree of isoform selectivity. nih.gov
c-KIT Inhibitors : To overcome resistance to existing drugs like imatinib (B729) in gastrointestinal stromal tumors (GIST), thiazolo[5,4-b]pyridine derivatives have been developed as c-KIT inhibitors. nih.govmdpi.com Functionalization at the 6-position of the scaffold, a previously unexplored site, led to the identification of compounds potent against imatinib-resistant c-KIT mutants. nih.govmdpi.com
The closely related isothis compound scaffold has also been explored for kinase inhibition. Although a series of newly synthesized derivatives were found to be inactive as inhibitors of Cyclin G-associated kinase (GAK), the study provided valuable structural insights for future design efforts targeting this kinase family. rsc.org
| Compound Series | Pharmacological Target | Key Findings | Reference |
|---|---|---|---|
| Substituted thiazolo[5,4-b]pyridines | EGFR-TK (mutant) | Potent activity against resistant cancer cell lines (e.g., NCI-H1975) with low toxicity to normal cells. | nih.gov |
| 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines | PI3K | Compound 19a showed potent, nanomolar inhibition of PI3Kα, γ, and δ isoforms with selectivity over the β isoform. | nih.gov |
| Substituted thiazolo[5,4-b]pyridines | c-KIT (mutant) | Compound 6r demonstrated potent inhibition of an imatinib-resistant c-KIT double mutant (V560G/D816V). | nih.govmdpi.com |
| Disubstituted isothiazolo[4,5-b]pyridines | GAK | Synthesized compounds were inactive, providing insights for future rational design of GAK inhibitors. | rsc.org |
Translational Research and Preclinical Development of Lead Compounds
The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into clinical applications. For this compound derivatives, this involves rigorous preclinical evaluation to assess their therapeutic potential and safety. This stage bridges basic research and clinical development, focusing on cellular and in vivo models.
Several lead compounds have shown significant promise in preclinical studies:
Anticancer Evaluation : A significant number of thiazolo[5,4-b]pyridine derivatives have been evaluated for their anticancer activity against various cancer cell lines. nih.gov For example, compound 10k displayed remarkable potency against non-small cell lung cancer lines HCC827 (IC50 = 0.010 μM) and NCI-H1975 (IC50 = 0.08 μM), comparable to the approved drug Osimertinib. nih.gov Crucially, this and other potent derivatives were shown to be non-toxic to the normal human bronchial epithelial cell line BEAS-2B at concentrations exceeding 35 μM, indicating a favorable therapeutic window. nih.gov Further mechanistic studies confirmed that compound 10k inhibits EGFR-TK autophosphorylation and induces apoptosis in cancer cells. nih.gov Similarly, compound 6r was found to potently suppress the proliferation of GIST-T1 cancer cells and cells harboring imatinib-resistant c-KIT mutations. nih.govmdpi.com
Anti-inflammatory Evaluation : The anti-inflammatory potential of novel thiazolo[4,5-b]pyridin-2-one derivatives has been assessed in vivo using the carrageenan-induced rat paw edema model. researchgate.netnih.gov Certain compounds, including (thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile (5) and (thiazolo[4,5-b]pyridin-3(2H)-yl) propanoic acid (6) , exhibited strong anti-inflammatory action, in some cases exceeding that of the standard drug Ibuprofen. researchgate.netnih.gov
These preclinical findings, encompassing both in vitro potency against cancer cells and in vivo efficacy in inflammation models, are critical for identifying the most promising lead compounds. Such data forms the basis for further development, including more extensive toxicology studies and potential advancement toward clinical trials.
| Lead Compound | Therapeutic Area | Preclinical Model | Key Result | Reference |
|---|---|---|---|---|
| Compound 10k | Oncology (NSCLC) | HCC827 & NCI-H1975 cell lines | Potent anticancer activity (IC50 = 0.010 µM and 0.08 µM, respectively) with selectivity over normal cells. | nih.gov |
| Compound 6r | Oncology (GIST) | GIST-T1 & HMC1.2 cell lines | Potently inhibited proliferation of cells with imatinib-resistant c-KIT mutations. | nih.govmdpi.com |
| Compound 5 | Anti-inflammatory | Carrageenan-induced rat paw edema | Demonstrated strong in vivo anti-inflammatory activity, exceeding that of Ibuprofen. | researchgate.netnih.gov |
| Compound 6 | Anti-inflammatory | Carrageenan-induced rat paw edema | Showed strong in vivo anti-inflammatory action comparable to or exceeding Ibuprofen. | researchgate.netnih.gov |
Q & A
Q. What is the molecular structure and key physicochemical properties of thiazolo[4,5-b]pyridine?
this compound is a bicyclic heterocycle comprising fused thiazole and pyridine rings. Its molecular formula is C₆H₄N₂S , with a molecular weight of 136.17 g/mol . Key properties include:
- LogP : 2.28 (for the parent compound) .
- Water solubility : 49 mg/L (pH 2.3) .
- Synthetic accessibility : Prepared via Thorpe-Ziegler cyclization or Friedländer condensation . Substituents significantly alter properties; e.g., brominated derivatives exhibit higher LogP (up to 3.17) .
Q. What are the primary synthetic routes for this compound derivatives?
- Thorpe-Ziegler cyclization : A ZnCl₂-catalyzed multicomponent reaction involving mercaptonitrile salts, phenacyl bromides, and ketones. This method enables rapid assembly of 2,5,6,7-tetrasubstituted derivatives (e.g., 227 in Scheme 73) .
- Friedländer reaction : Combines thiazolamine intermediates with ketones under microwave irradiation for solid-phase diversity-oriented synthesis .
- BH3-mediated reduction : Used for 2,3-dihydro analogs, enhancing solubility (e.g., 173 mg/L vs. 49 mg/L for parent compound) .
Q. What safety protocols are recommended for handling this compound derivatives?
- Skin protection : Use EN 374-compliant gloves (e.g., nitrile) and flame-retardant, antistatic lab coats .
- Respiratory protection : Employ particulate filters (APF ≥10) in high-concentration settings .
- Waste disposal : Segregate contaminated materials for professional treatment to avoid environmental release .
Q. What biological activities are associated with this compound scaffolds?
- Enzyme inhibition : Potent fXa inhibitors (IC₅₀ <1 µM) for thrombosis , Aβ42 fibrillization inhibitors for Alzheimer’s disease .
- Receptor antagonism : mGluR5 and H3 receptor antagonists for CNS disorders .
- Herbicidal activity : Preemergence control of grass weeds (e.g., ELEIN) at 50–150 g/ha with crop selectivity in corn/soy .
Advanced Research Questions
Q. How can researchers optimize the Thorpe-Ziegler cyclization for improved yield and regioselectivity?
- Catalyst tuning : Replace ZnCl₂ with tris(pentafluorophenyl)borane to enhance Lewis acidity, enabling >80% yield in BH3-mediated reductions .
- Solvent selection : Methanol with sodium methylate promotes [3+3] cyclocondensation of 4-iminothiazolidone-2 and acetylacetone .
- Microwave-assisted synthesis : Reduces reaction time (20–30 min) for Friedländer steps in solid-phase protocols .
Q. What methodologies are used to analyze structure-activity relationships (SAR) in thiazolo[4,5-b]pyridines?
- In vitro assays :
- Enzyme inhibition : Fluorescence polarization for fXa binding affinity .
- Cell-based models : HEK293 cells transfected with mGluR5 for calcium mobilization assays .
Q. How do 2,3-dihydro derivatives compare to fully aromatic analogs in biological activity?
Q. What analytical techniques are critical for characterizing novel this compound derivatives?
- NMR spectroscopy : ¹H/¹³C NMR for regiochemical confirmation (e.g., δ 2.33 ppm for methyl groups in 5,7-dimethyl derivatives) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]+ for C₇H₆N₂S: 151.0273) .
- X-ray crystallography : Resolves π-stacking interactions in EGFR inhibitor co-crystals .
Q. How can in vivo efficacy of this compound-based herbicides be validated?
- Greenhouse trials : Dose-response studies (50–150 g/ha) on monocot weeds (e.g., BRAPP, SORHA) with corn/soy selectivity assessments .
- Metabolic profiling : LC-MS/MS to track acyl-ACP thioesterase inhibition in plant tissues .
- Field trials : Multi-season testing in broadacre crops (e.g., wheat) under varied soil/climate conditions .
Q. What strategies mitigate conflicting data in biological activity across analogs?
- Meta-analysis : Cross-reference in vitro IC₅₀ values with physicochemical properties (e.g., brominated analogs show high LogP but reduced solubility) .
- Cohort studies : Compare SAR across >50 derivatives to identify conserved pharmacophores (e.g., 6-phenylazo group enhances Aβ42 inhibition) .
- Mechanistic validation : Use CRISPR-edited cell lines (e.g., mGluR5-KO HEK293) to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
